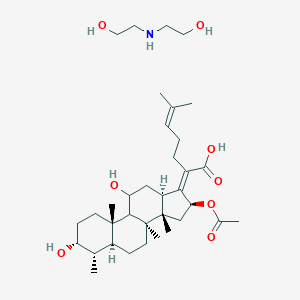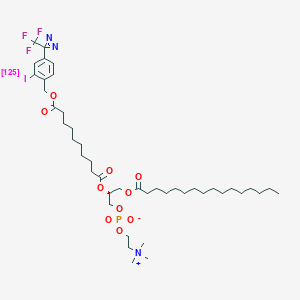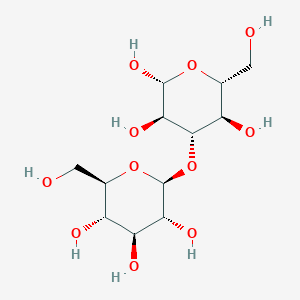
4-Fluoro-2-methyl-6-nitroaniline
Übersicht
Beschreibung
The compound 4-Fluoro-2-methyl-6-nitroaniline is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the context in which 4-Fluoro-2-methyl-6-nitroaniline might be studied. For instance, the first paper discusses the crystal structures and magnetic properties of salts derived from 4-fluoroanilinium, which could be relevant when considering the crystalline nature of similar compounds .
Synthesis Analysis
The synthesis of related fluoro-nitro compounds is detailed in the second paper, which describes a multi-step synthesis process for 3-Fluoro-4-nitrophenol (FNP). This process involves diazotization, hydrolysis, nitration, and separation of isomers, starting from m-fluoroaniline. Although the synthesis of 4-Fluoro-2-methyl-6-nitroaniline is not explicitly described, the methods used for FNP synthesis could potentially be adapted for the synthesis of 4-Fluoro-2-methyl-6-nitroaniline, considering the structural similarities between the compounds .
Molecular Structure Analysis
While the molecular structure of 4-Fluoro-2-methyl-6-nitroaniline is not analyzed in the provided papers, the first paper does examine the crystal structures of related compounds, which include 4-fluoroanilinium cations. These structures are found to form one-dimensional arrangements in their crystalline state, which could suggest that 4-Fluoro-2-methyl-6-nitroaniline might also exhibit interesting structural characteristics when forming crystals .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 4-Fluoro-2-methyl-6-nitroaniline. However, the synthesis of FNP described in the second paper involves reactions such as diazotization and nitration, which are common in the chemistry of aromatic nitro compounds. These reactions could be relevant when considering the chemical behavior of 4-Fluoro-2-methyl-6-nitroaniline in various conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-2-methyl-6-nitroaniline are not directly addressed in the provided papers. Nonetheless, the synthesis paper for FNP mentions the use of steam distillation and solvent extraction, which are indicative of the compound's solubility and volatility characteristics. By extension, these properties might be comparable for 4-Fluoro-2-methyl-6-nitroaniline, given the structural similarities . The first paper's discussion of magnetic properties in related compounds could also imply that 4-Fluoro-2-methyl-6-nitroaniline may have interesting magnetic or electronic properties worth investigating .
Wissenschaftliche Forschungsanwendungen
Dye Intermediates and Pharmaceuticals
- 4-Fluoro-2-methyl-6-nitroaniline is noted for its significance in the U.S.A. as a novel dye intermediate. Its potential applications in pharmaceuticals and insecticides are also recognized (Bil, 2007).
Complexation with Metals
- Research has demonstrated the ability of 4-Fluoro-2-methyl-6-nitroaniline to form complexes with metals such as copper(II), nickel(II), and cobalt(II). These complexes have been analyzed for their infrared and electronic spectra, and magnetic moments (Devoto et al., 1982).
Heterocyclic Chemistry
- The compound is used in heterocyclic chemistry, particularly in the synthesis of benzimidazolyl-thione and thiazolobenzimidazol-ones. This synthesis involves several steps including acetylation, nitration, reduction, and cyclization (Pujari et al., 1990).
Quenching of Fluorescence
- 4-Fluoro-2-methyl-6-nitroaniline has been studied for its role in quenching the fluorescence of pyrene, a polycyclic aromatic hydrocarbon. The efficiency of quenching and the formation of ground-state complexes with pyrene have been investigated (Agudelo‐Morales et al., 2012).
Functionalization of Silica Particles
- It has been utilized in the functionalization of silica particles. Specifically, its nucleophilic aromatic substitution reactions have been employed to attach amino and chromophoric groups to silica surfaces (Roth et al., 2006).
Antibacterial Agents
- Derivatives of 4-Fluoro-2-methyl-6-nitroaniline have been synthesized and evaluated for their antibacterial properties. These derivatives include 1,4-dihydro-4-oxopyridinecarboxylic acids and related compounds (Matsumoto et al., 1984).
Molecularly Imprinted Fluorescent Sensor
- It has been used as a template molecule for the synthesis of a molecularly imprinted fluorescent sensor for detecting nitroaniline in water. This sensor exhibits high sensitivity and selectivity (Xie et al., 2020).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 4-Fluoro-2-methyl-6-nitroaniline are not mentioned in the literature, similar compounds are often used in the synthesis of pharmaceuticals and other organic compounds . Therefore, it’s plausible that future research could explore its potential uses in these areas.
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJZBCXRJPJGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438842 | |
| Record name | 4-Fluoro-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methyl-6-nitroaniline | |
CAS RN |
147285-87-8 | |
| Record name | 4-Fluoro-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-methyl-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














